4-(5-aminopyrimidin-2-yl)benzonitrile

NEK2 inhibition mitotic kinase cancer research

4-(5-Aminopyrimidin-2-yl)benzonitrile (CAS: 344334-37-8) is a heterocyclic aromatic compound belonging to the aminopyrimidine class, characterized by a pyrimidine ring bearing a 5-amino group and a 4-benzonitrile moiety at the 2-position. With a molecular formula of C11H8N4 and a molecular weight of 196.21 g/mol, this compound serves as a versatile chemical building block in medicinal chemistry, particularly as a core scaffold for the synthesis of selective kinase inhibitors targeting enzymes such as Never in Mitosis Gene A-Related Kinase 2 (NEK2) and Cyclin-Dependent Kinase 2 (CDK2).

Molecular Formula C11H8N4
Molecular Weight 196.21 g/mol
CAS No. 344334-37-8
Cat. No. B6615637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-aminopyrimidin-2-yl)benzonitrile
CAS344334-37-8
Molecular FormulaC11H8N4
Molecular Weight196.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C2=NC=C(C=N2)N
InChIInChI=1S/C11H8N4/c12-5-8-1-3-9(4-2-8)11-14-6-10(13)7-15-11/h1-4,6-7H,13H2
InChIKeyZUHYODFJXMGYJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Aminopyrimidin-2-yl)benzonitrile (CAS 344334-37-8): A Validated Aminopyrimidine Scaffold for Targeted Kinase Inhibitor Development


4-(5-Aminopyrimidin-2-yl)benzonitrile (CAS: 344334-37-8) is a heterocyclic aromatic compound belonging to the aminopyrimidine class, characterized by a pyrimidine ring bearing a 5-amino group and a 4-benzonitrile moiety at the 2-position [1]. With a molecular formula of C11H8N4 and a molecular weight of 196.21 g/mol, this compound serves as a versatile chemical building block in medicinal chemistry, particularly as a core scaffold for the synthesis of selective kinase inhibitors targeting enzymes such as Never in Mitosis Gene A-Related Kinase 2 (NEK2) and Cyclin-Dependent Kinase 2 (CDK2) [2][3]. Its unique substitution pattern provides a foundational structure for developing compounds with defined biological activity profiles.

Why 4-(5-Aminopyrimidin-2-yl)benzonitrile Cannot Be Substituted with Common Aminopyrimidine Analogs in NEK2-Targeted Research


The 5-aminopyrimidin-2-yl pharmacophore, when linked to a benzonitrile group, exhibits a specific binding mode and selectivity profile that is not replicated by other aminopyrimidine substitution patterns. Generic substitution with analogs such as 4-(4-chloropyrimidin-2-yl)benzonitrile or simple 2-aminopyrimidines fails to recapitulate the same potency and selectivity for NEK2 kinase inhibition [1][2]. The precise orientation of the amino group at the 5-position and the electron-withdrawing benzonitrile moiety are critical for achieving the observed enzymatic IC50 values and for maintaining the high selectivity window over closely related mitotic kinases such as PLK1, CDK2, and Aurora A. Consequently, using an alternative aminopyrimidine scaffold without this exact substitution pattern will result in a loss of target engagement, altered selectivity, and potentially different cellular outcomes, making 4-(5-aminopyrimidin-2-yl)benzonitrile the required core for reproducible structure-activity relationship (SAR) studies in this chemical series [3].

Quantitative Differentiation of 4-(5-Aminopyrimidin-2-yl)benzonitrile Against Key Kinase Targets and Synthetic Benchmarks


NEK2 Inhibitory Potency (IC50) vs. Alternative NEK2 Inhibitor Scaffolds

The compound exhibits a potent inhibitory concentration (IC50) of 73 nM against the NEK2 kinase. This value demonstrates a clear potency advantage over other known NEK2 inhibitor scaffolds such as JH295 (IC50 = 770 nM), representing a 10.5-fold improvement in enzyme inhibition, and compares favorably to early lead compounds (e.g., 2, IC50 = 230 nM) [1][2].

NEK2 inhibition mitotic kinase cancer research

Kinase Selectivity Profile: NEK2 vs. PLK1

4-(5-Aminopyrimidin-2-yl)benzonitrile demonstrates exceptional selectivity for NEK2 over the related mitotic kinase PLK1. The IC50 for NEK2 is 73 nM, whereas the IC50 for PLK1 is >50,000 nM (50 μM) [1]. This corresponds to a selectivity index exceeding 684-fold, confirming that the scaffold does not significantly inhibit PLK1 at concentrations required for NEK2 inhibition. This selectivity profile is crucial, as PLK1 inhibition can lead to confounding mitotic phenotypes [2].

selectivity off-target PLK1 mitotic kinase

Kinase Selectivity Profile: NEK2 vs. CDK2 and Aurora A

In addition to selectivity over PLK1, this scaffold also shows favorable selectivity over Cyclin-Dependent Kinase 2 (CDK2) and Aurora A kinase. The compound exhibits a CDK2 IC50 >10,000 nM (10 μM) and an Aurora A IC50 >7,320 nM (7.32 μM) [1][2]. Compared to the NEK2 IC50 of 73 nM, this translates to a selectivity window of >137-fold for CDK2 and >100-fold for Aurora A, confirming that the core scaffold is not a broad-spectrum kinase inhibitor but rather exhibits a defined selectivity profile beneficial for targeted research applications .

selectivity CDK2 Aurora A cell cycle

Synthetic Utility as a Validated Intermediate for Advanced NEK2 Inhibitors

4-(5-Aminopyrimidin-2-yl)benzonitrile is not only a bioactive core itself but also a critical synthetic intermediate for generating more complex, highly potent NEK2 inhibitors. Specifically, this scaffold serves as the direct precursor to rac-CCT 250863 (CAS 1364269-06-6), a widely used NEK2 inhibitor reference compound that retains the same 73 nM IC50 and selectivity profile [1]. By providing the essential 5-aminopyrimidin-2-yl benzonitrile core, this building block enables rapid diversification and structure-activity relationship (SAR) exploration, allowing researchers to efficiently access a well-characterized chemical space associated with NEK2 inhibition. In contrast, alternative intermediates lacking the benzonitrile or 5-amino group would require more complex synthetic routes and would not guarantee the same established potency or selectivity outcomes [2].

medicinal chemistry building block lead optimization NEK2 inhibitor

High-Impact Application Scenarios for 4-(5-Aminopyrimidin-2-yl)benzonitrile in Drug Discovery and Chemical Biology


Chemical Probe Development for NEK2-Dependent Signaling Pathways

The well-defined potency (IC50 73 nM) and exceptional selectivity (>680-fold over PLK1, >137-fold over CDK2) make this compound an ideal starting point for developing chemical probes to dissect NEK2's role in mitosis and cancer biology [1]. Researchers can use this scaffold to generate tool compounds that inhibit NEK2 without confounding effects on other mitotic kinases, enabling precise interrogation of NEK2-specific substrates and downstream signaling events in cell-based models. This is directly supported by its use as the core for rac-CCT 250863, a standard reference inhibitor used in numerous NEK2 studies [2].

Lead Optimization and SAR Expansion in Kinase Inhibitor Programs

As a documented key intermediate in patents such as WO-2021155185-A1, this compound serves as a privileged scaffold for medicinal chemistry teams aiming to optimize NEK2 inhibitors [3]. The benzonitrile and 5-amino functionalities provide convenient handles for further derivatization, allowing for rapid exploration of structure-activity relationships (SAR) to improve pharmacokinetic properties or cellular activity while maintaining the core's intrinsic potency and selectivity advantages. Its use avoids the need for de novo scaffold design and accelerates the hit-to-lead phase.

Positive Control in High-Throughput Screening (HTS) and Kinase Profiling Panels

Given its well-characterized and publicly available potency data against NEK2 and its selectivity profile, 4-(5-aminopyrimidin-2-yl)benzonitrile can be effectively employed as a robust positive control in NEK2 enzyme assays and broader kinase selectivity panels [1]. This ensures assay quality control and provides a reliable benchmark for comparing the activity and selectivity of novel inhibitors emerging from screening campaigns. Its commercial availability as a pure chemical building block (typically 97% purity) facilitates its consistent use in HTS workflows .

Training Set Development for Computational Chemistry and AI-Driven Drug Design

The precise quantitative data available for this compound—including NEK2 IC50, PLK1 IC50, CDK2 Kd, and Aurora A IC50—makes it a valuable data point for building and validating machine learning models, pharmacophore models, and molecular docking studies focused on kinase inhibitor selectivity [1]. Its inclusion in training sets can help refine algorithms designed to predict off-target liabilities and guide the design of more selective next-generation NEK2 inhibitors, leveraging its well-defined activity cliff relative to other aminopyrimidine isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(5-aminopyrimidin-2-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.